Product packaging for Granular blue(Cat. No.:CAS No. 55368-30-4)

Granular blue

Cat. No.: B1226803
CAS No.: 55368-30-4
M. Wt: 486.4 g/mol
InChI Key: ALVZYHNBPIMLFM-UHFFFAOYSA-N
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Description

Historical Context and Development as a Research Tool

The development of Granular Blue as a research tool occurred in the late 1970s, a period of significant innovation in neuroanatomical tracing techniques. nih.govcore.ac.uk Research led by Kuypers and his collaborators was pivotal in identifying a range of unconjugated inorganic fluorescent dyes that could function as effective retrograde tracers. core.ac.uk Before this, the field largely relied on methods like autoradiography of radiolabeled amino acids or enzymatic reactions with substances like horseradish peroxidase (HRP). frontiersin.orguk.com

In 1979, these researchers demonstrated that compounds including this compound, True Blue, and later Fast Blue and Nuclear Yellow, behaved similarly to HRP. nih.govcore.ac.uk They were taken up by nerve terminals and transported retrogradely to the cell body, where they would accumulate and fluoresce under specific light wavelengths. core.ac.uk This discovery provided a new set of tools that did not require enzymatic processing or autoradiography for visualization, simplifying the process of mapping neural pathways. core.ac.uk this compound was thus established as one of the first reliable fluorescent retrograde tracers for neuroanatomical studies. nih.gov

Evolution of Fluorescent Retrograde Tracers in Neurobiology

The methods for tracing neural connections have evolved significantly, moving from destructive lesion techniques to sophisticated molecular tools. The development of retrograde tracers, which are transported from axon terminals back to the cell body, has been central to this progress. wikipedia.orgfrontiersin.org

The earliest tracing methods in the 1960s involved injecting radiolabeled amino acids, which were then visualized through the time-consuming process of autoradiography. frontiersin.orguk.com The 1970s marked a major breakthrough with the introduction of the enzyme horseradish peroxidase (HRP) as a retrograde tracer. frontiersin.orguk.comthieme-connect.com HRP could be visualized with a chromogenic substrate, but its uptake was relatively inefficient. labome.com This was later improved by conjugating HRP with wheat germ agglutinin (WGA), which enhanced uptake through receptor-mediated processes. frontiersin.org

A significant leap forward came with the introduction of fluorescent tracers. uk.com An early attempt in 1970 used a fluorescent dye conjugated to a protein, but it was the work of Kuypers and colleagues in the late 1970s and early 1980s that introduced a host of powerful, unconjugated fluorescent dyes. core.ac.ukfrontiersin.org This group included this compound, Fast Blue, True Blue, and Diamidino Yellow. nih.govcore.ac.ukfrontiersin.org These fluorescent tracers offered major advantages: they were directly visible with a fluorescence microscope without the need for further histochemical reactions, they were highly stable, and they allowed for multiple labels to be used in the same experiment to trace different pathways. core.ac.ukuk.comthieme-connect.com Later, other compounds like Fluoro-Gold were developed and became widely used, often serving as a "gold-standard" for comparison. nih.govfrontiersin.org This progression from radioactive and enzymatic methods to fluorescent techniques provided neuroscientists with a more versatile and efficient toolkit for unraveling the complex wiring of the nervous system. nih.gov

Table 1: Evolution of Key Retrograde Tracers in Neurobiology

Tracer TypeExample(s)Approx. Year of IntroductionKey Characteristics
Radiolabeled Amino AcidsTritiated Leucine, Proline1960sIncorporated into proteins; detected by autoradiography. frontiersin.orguk.com
Enzymatic TracersHorseradish Peroxidase (HRP)Early 1970sVisualized via enzymatic reaction with a chromogenic substrate. frontiersin.orgthieme-connect.com
LectinsWheat Germ Agglutinin (WGA)Late 1970sOften conjugated to HRP to improve uptake and transport. frontiersin.org
Inorganic Fluorescent DyesThis compound, True Blue, Fast BlueLate 1970s - Early 1980sDirectly visible with fluorescence microscopy; stable and reliable. nih.govcore.ac.ukfrontiersin.org
Fluoro-GoldMid 1980sIntense, bleach-resistant fluorescence; became a benchmark tracer. nih.govfrontiersin.org
Dextran AminesBiotinylated Dextran Amine (BDA)Early 1990sInitially used for retrograde tracing, later found to have strong anterograde properties. nih.govuk.com
Viral TracersHerpes Simplex Virus, Rabies Virus1970s - PresentCan trace connections across multiple synapses (trans-synaptic). nih.govfrontiersin.orgmdpi.com

Significance of this compound Dihydrochloride (B599025) in Contemporary Research Methodologies

In contemporary neurobiological research, this compound dihydrochloride remains a relevant and utilized tool, particularly for mapping connections within the peripheral nervous system. polysciences.com Its primary significance lies in its reliability as a fluorescent retrograde tracer, allowing researchers to determine the number and origin of neurons that project to a specific target area. polysciences.com This capability is fundamental for creating detailed maps of neuronal connectivity. polysciences.comwikipedia.org

This compound is effectively transported over long distances within the nervous system. polysciences.com Following retrograde transport, it produces a distinct blue fluorescence in the neuronal cytoplasm and the proximal dendrites. polysciences.com A defining characteristic of its labeling is the accumulation of silver-blue granules within the cytoplasm, which gives the compound its name. polysciences.com Although newer tracers have been developed, this compound is still frequently applied as a "classical" fluorescent tracer, often in combination with other tracers for multi-labeling studies. nih.gov Its established properties and predictable results ensure its continued place in the neuroanatomist's toolkit for specific research applications. polysciences.comnih.gov

Table 2: Properties of this compound Dihydrochloride as a Research Tool

PropertyDescription
Tracer TypeFluorescent Retrograde Tracer. polysciences.comcreative-biolabs.com
Primary Research AreaNeuroanatomical tracing, particularly in the peripheral nervous system. polysciences.com
FunctionUsed to determine the number and origin of neurons projecting to a specific area. polysciences.com
Direction of TransportRetrograde (from axon terminal to cell body). polysciences.comcreative-biolabs.com Some sources suggest potential for anterograde transport as well. creative-biolabs.com
Labeling AppearanceProduces blue fluorescent labeling and an accumulation of silver-blue granules in the cytoplasm. polysciences.com
Cellular Location of LabelPrimarily labels neuronal cytoplasm and proximal dendrites. polysciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25Cl2N5O2 B1226803 Granular blue CAS No. 55368-30-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55368-30-4

Molecular Formula

C24H25Cl2N5O2

Molecular Weight

486.4 g/mol

IUPAC Name

2-[4-[2-(4-carbamimidoylphenoxy)ethoxy]phenyl]-1H-indole-6-carboximidamide;dihydrochloride

InChI

InChI=1S/C24H23N5O2.2ClH/c25-23(26)16-5-9-20(10-6-16)31-12-11-30-19-7-3-15(4-8-19)21-13-17-1-2-18(24(27)28)14-22(17)29-21;;/h1-10,13-14,29H,11-12H2,(H3,25,26)(H3,27,28);2*1H

InChI Key

ALVZYHNBPIMLFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OCCOC4=CC=C(C=C4)C(=N)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OCCOC4=CC=C(C=C4)C(=N)N.Cl.Cl

Other CAS No.

55368-30-4

Synonyms

granular blue

Origin of Product

United States

Synthetic Approaches and Derivatization of Granular Blue Dihydrochloride

Established Methodologies for Compound Synthesis

While a detailed, step-by-step synthesis protocol specifically for Granular blue dihydrochloride (B599025) is not extensively documented in publicly available literature, its structure as a diaryl diamidine derivative suggests a synthesis route based on established organic chemistry principles. The synthesis of such compounds typically involves a multi-step approach focused on the construction of the central indole (B1671886) core, followed by the introduction of the terminal amidine groups.

A plausible synthetic pathway would likely involve:

Formation of the Indole Core: A common method for creating 2-phenylindole (B188600) structures is through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, to link a phenyl group to the 2-position of a pre-functionalized indole.

Elaboration of Side Chains: The ether linkage and the second phenyl ring would be introduced. This could involve a Williamson ether synthesis, reacting a phenolic indole intermediate with a phenoxyethyl halide.

Formation of Amidine Groups: The critical amidine functionalities are often synthesized from corresponding nitrile precursors. The Pinner reaction is a classic method, where nitriles react with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride (a Pinner salt). Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the final amidine. researchgate.net This process would be carried out on both ends of the molecule to produce the diamidine structure.

The final step involves converting the free base to the dihydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.

Exploration of Synthetic Modifications for Enhanced Research Utility

The core structure of this compound can be systematically modified to fine-tune its chemical and physical properties. These modifications are aimed at improving its utility as a fluorescent probe by altering its photophysical characteristics and its behavior within a cellular environment.

The fluorescence properties of a molecule like this compound are dictated by its extended π-conjugated system and the nature of its substituents. Strategic modifications can alter its absorption and emission wavelengths, quantum yield, and Stokes shift. nih.govacs.org Key strategies include:

Extension of π-Conjugation: Introducing additional aromatic or unsaturated systems into the molecular backbone can shift the absorption and emission spectra to longer wavelengths (a bathochromic or red shift). This is often desirable to move fluorescence away from the region of cellular autofluorescence.

Introduction of Electron-Donating or -Withdrawing Groups: Placing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -CN, -NO₂) at specific positions on the aromatic rings can modulate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This alters the HOMO-LUMO gap, directly affecting the absorption/emission wavelengths, often based on a donor-π-acceptor (D-π-A) design concept. nih.gov

Constraining Molecular Geometry: Reducing the rotational freedom of the molecule by introducing bridging atoms or cyclization can decrease non-radiative decay pathways, leading to an increase in fluorescence quantum yield and brightness.

Below is a table illustrating hypothetical modifications to the this compound scaffold and their expected impact on photophysical properties.

Modification StrategyExample Functional GroupAttachment PointExpected Photophysical Effect
Extend π-ConjugationNaphthyl instead of PhenylReplace terminal phenyl ringBathochromic (red) shift in absorption and emission
Add Electron-Withdrawing GroupCyano (-CN)Indole ring (e.g., position 5)Potential red shift; may alter quantum yield acs.org
Add Electron-Donating GroupMethoxy (-OCH₃)Phenyl ringHypsochromic (blue) shift or bathochromic shift depending on position
Increase RigidityEthylene bridge between phenyl ringsLink the two central phenyl ringsIncreased fluorescence quantum yield

Unaltered, many fluorescent dyes show preferential accumulation in the nucleus or distribute non-specifically within the cell. To enhance their utility for imaging specific organelles, the this compound scaffold can be derivatized with targeting moieties.

Mitochondrial Targeting: The lipophilic triphenylphosphonium (TPP) cation is a well-established moiety for targeting the mitochondrial matrix due to the large negative membrane potential of the inner mitochondrial membrane. Attaching a TPP group to the this compound structure via a flexible linker would direct the probe to this organelle.

Lysosomal Targeting: Lysosomes are acidic organelles (pH 4.5-5.5). Basic amine groups, such as a morpholine (B109124) moiety, become protonated and trapped within the acidic environment of the lysosome. Incorporating such groups into the this compound structure can lead to selective lysosomal accumulation.

The following table outlines strategies for derivatizing this compound to achieve organelle-specific localization.

Target OrganelleTargeting MoietyAttachment StrategyMechanism of Accumulation
MitochondriaTriphenylphosphonium (TPP)Covalent linkage via an alkyl chainAccumulation driven by mitochondrial membrane potential
LysosomesMorpholine or other tertiary amineCovalent linkage to the core structureProtonation and trapping in the acidic lysosomal lumen
Endoplasmic ReticulumSulfonamide groupSubstitution on an aromatic ringSpecific interactions with ER components
Lipid DropletsLong alkyl chainFunctionalization of the coreHydrophobic partitioning into the lipid environment

Characterization of Synthesized Analogs for Research Application

Once a new analog of this compound is synthesized, it must undergo rigorous characterization to confirm its structure and evaluate its photophysical properties. This process ensures the reliability and reproducibility of the probe in research applications.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the connectivity of atoms and the successful addition of functional groups. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the synthesized compound, confirming its elemental composition and purity. nih.gov

Photophysical Characterization:

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength(s) of maximum absorption (λabs), which is essential for selecting the optimal excitation wavelength for fluorescence microscopy. nih.gov

Fluorescence Spectroscopy: An emission spectrum is recorded to identify the wavelength of maximum emission (λem). The difference between λabs and λem defines the Stokes shift. nih.gov

Quantum Yield (ΦF) Measurement: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the integrated fluorescence intensity of the new analog to that of a well-characterized fluorescence standard.

Molar Extinction Coefficient (ε): Determined from the absorption spectrum using the Beer-Lambert law, this value relates to the molecule's ability to absorb light at a specific wavelength. Brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its quantum yield (ε × ΦF).

The table below presents a hypothetical characterization dataset for a synthesized this compound analog designed for red-shifted emission.

ParameterMethodHypothetical Value for AnalogComparison to Parent Compound
Molecular Structure¹H NMR, ¹³C NMR, HRMSConfirmedN/A
Absorption Maximum (λabs)UV-Vis Spectroscopy410 nmRed-shifted
Emission Maximum (λem)Fluorescence Spectroscopy520 nmRed-shifted
Stokes ShiftCalculated (λem - λabs)110 nmIncreased
Quantum Yield (ΦF)Comparative Fluorimetry0.65Increased
Molar Extinction Coefficient (ε)UV-Vis Spectroscopy35,000 M⁻¹cm⁻¹Increased
Brightness (ε × ΦF)Calculated22,750Significantly Increased

Mechanistic Investigations of Granular Blue Dihydrochloride in Biological Systems

Neuronal Uptake Pathways and Cellular Internalization Mechanisms

The initial and critical step in the function of Granular Blue as a retrograde tracer is its entry into the neuron at the axon terminal. This process involves the translocation of the molecule across the neuronal membrane, a process governed by both the physicochemical properties of the dye and the physiological activities of the neuron.

The uptake of macromolecules and various tracers at the axon terminal is generally mediated by endocytosis, a process where the cell engulfs extracellular material. core.ac.uk For retrograde tracers like this compound, this is the primary mode of entry into the neuron. core.ac.uk While specific studies detailing the precise endocytic pathway for this compound are limited, it is widely accepted that such tracers are internalized via vesicular endocytosis. core.ac.uk This process involves the formation of intracellular vesicles from the plasma membrane, encapsulating the tracer molecules.

It is suggested that weak bases, a category to which many fluorescent tracers belong, can cross cell membranes in their uncharged form and subsequently become trapped in acidic cellular compartments such as lysosomes and endosomes through a favorable pH gradient. researchgate.net This "acid-trapping" mechanism likely contributes to the accumulation of this compound within vesicles following endocytosis.

While endocytosis represents a general mechanism for uptake, the involvement of specific transporters or receptors can enhance the efficiency and selectivity of cellular accumulation. For some tracers, uptake is thought to be receptor-mediated. core.ac.uk However, for many fluorescent dyes, including this compound, the primary mechanism of membrane passage is believed to be passive diffusion of the uncharged form of the molecule. researchgate.net

This compound, being a weak base, can exist in both charged and uncharged states depending on the pH of the environment. researchgate.net The uncharged form is more lipid-soluble and can more readily diffuse across the lipid bilayer of the axon terminal membrane. Once inside the relatively acidic environment of an endosome, the molecule becomes protonated and trapped. researchgate.net There is currently no direct evidence to suggest the involvement of specific transporter proteins in the uptake of this compound.

Tracer Type Proposed Uptake Mechanism Supporting Evidence
General MacromoleculesVesicular endocytosisGeneral biological principle of cellular uptake. core.ac.uk
Weak Base TracersPassive diffusion of uncharged form, acid-trapping in endosomes/lysosomesChemical properties of the dyes and pH gradients across cellular compartments. researchgate.net
Lectin-based Tracers (e.g., PHA-L)Receptor-mediated endocytosisHigh specificity of uptake by neuronal cell bodies. core.ac.uk

Intracellular Transport Dynamics and Compartmentalization

Following internalization, this compound embarks on a journey from the axon terminal to the neuronal cell body, a process known as retrograde axonal transport. This directed movement is crucial for its function as a tracer and involves complex cellular machinery.

Retrograde axonal transport is an active, energy-dependent process that moves various materials, including signaling molecules, organelles, and exogenous substances, from the distal axon towards the soma. labome.comeur.nl This transport relies on the cytoskeleton, specifically microtubules, and molecular motor proteins. The primary motor protein responsible for retrograde transport is dynein. eur.nl

Vesicles containing this compound, formed during endocytosis at the axon terminal, are thought to associate with dynein motors. These motors then "walk" along microtubule tracks, carrying their cargo towards the negative end of the microtubules, which is oriented towards the cell body. eur.nl This process ensures the efficient and long-distance transport of the tracer, even from the spinal cord to the cerebral cortex. eur.nl

Upon arrival at the perikaryon (cell body), this compound accumulates and exhibits a characteristic subcellular distribution. As its name suggests, it typically appears as a this compound fluorescence within the cytoplasm. eur.nllittlewayperiodontics.co.uk This granular appearance is likely due to its confinement within the vesicles (endosomes and lysosomes) that transported it. researchgate.net

In addition to the cytoplasm, this compound has been observed to label the nucleolus, the site of ribosome synthesis within the nucleus. labome.comeur.nl This suggests that either the dye or its metabolites can, to some extent, exit the vesicular compartments and enter the nucleoplasm. The tracer is known to be relatively stable and is retained within the labeled neurons for extended periods, allowing for detailed anatomical studies. hku.hk

Cellular Compartment Observation Inferred Mechanism
AxonMovement from terminal to somaDynein-mediated retrograde transport along microtubules. eur.nl
CytoplasmThis compound fluorescenceAccumulation within endosomes and lysosomes. researchgate.neteur.nllittlewayperiodontics.co.uk
NucleolusBlue fluorescencePotential translocation from cytoplasm to the nucleus. labome.comeur.nl

Interactions with Biological Macromolecules and Cellular Components

The fluorescent properties and the ultimate fate of this compound within the neuron are determined by its interactions with various biological macromolecules and cellular components.

Research has indicated that several fluorescent retrograde tracers, particularly those with a chemical structure similar to this compound, function by binding to nucleic acids. It has been reported that this compound, along with other similar dyes, binds specifically to adenine-thymine (A-T) rich regions of DNA. This interaction is likely responsible for its nuclear and particularly its nucleolar staining.

The binding of dyes to intracellular molecules can occur through various mechanisms, including electrostatic attraction, hydrogen bonding, and hydrophobic interactions. Cationic dyes are often attracted to anionic molecules like DNA and RNA. The interaction of this compound with proteins other than those associated with DNA is less characterized. However, it is known that photosensitizing dyes can cause damage to proteins and lipids, suggesting potential interactions. littlewayperiodontics.co.uk The granular cytoplasmic localization also points to an association with the lipid membranes of the vesicles in which it is transported and stored. semanticscholar.org

Macromolecule/Component Nature of Interaction Functional Consequence
DNABinds to A-T rich regionsNuclear and nucleolar localization, fluorescence.
ProteinsLess characterized; potential for non-specific binding.May contribute to overall cellular staining and potential cytotoxicity. littlewayperiodontics.co.uk
Lipids (Vesicular Membranes)Entrapment within lipid-bound vesiclesGranular cytoplasmic appearance. researchgate.netsemanticscholar.org

Binding Affinity to Nucleic Acids and Proteins

Despite the known utility of diamidine compounds in binding to the minor groove of DNA, specific research detailing the binding affinity of this compound dihydrochloride (B599025) or p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride to nucleic acids is not present in the reviewed literature. google.com General principles of protein binding involve factors like affinity and the formation of encounter complexes, but studies quantifying these parameters for this compound dihydrochloride are absent.

Due to the lack of specific research data, a data table on the binding affinities of this compound dihydrochloride cannot be generated.

Influence on Organelle Function and Cellular Homeostasis

The influence of this compound dihydrochloride on specific organelles such as mitochondria and lysosomes, and its broader effects on cellular homeostasis, are not documented in the available scientific literature. While various fluorescent probes exist for studying organelle function, there is no indication that this compound is used for or has been studied in this context. researchgate.netacs.org Similarly, while some compounds are known to be sequestered in lysosomes, there is no evidence to suggest this is the case for this compound dihydrochloride.

Consequently, a data table detailing the influence of this compound dihydrochloride on organelle function and cellular homeostasis cannot be provided.

Advanced Analytical Methodologies for Granular Blue Dihydrochloride in Research

Spectroscopic Techniques for Detection and Quantification in Biological Matrices

Spectroscopic methods are fundamental in the study of Granular blue dihydrochloride (B599025), leveraging its inherent fluorescent properties for detection and measurement.

Advanced Fluorescence Microscopy and Imaging Protocols

Advanced fluorescence microscopy serves as a cornerstone for visualizing this compound dihydrochloride within cellular and tissue structures. spandidos-publications.com This technique is analogous to the use of other popular blue fluorescent dyes like DAPI (4′,6-diamidino-2-phenylindole), which is used as a nuclear counterstain. biotium.com The binding of DAPI to DNA results in a significant enhancement of its fluorescence, a principle that is also applicable to other fluorescent tracers. thermofisher.com

Protocols for utilizing fluorescent dyes often involve fixing and permeabilizing cells, followed by incubation with the dye solution and subsequent washing steps before imaging. thermofisher.com For instance, a typical DAPI staining protocol for fluorescence microscopy involves preparing a dilute staining solution (e.g., 300 nM) in a phosphate-buffered saline (PBS) and incubating the cells for a short period (1-5 minutes) before washing and imaging. thermofisher.com Similar principles guide the use of this compound, where its fluorescence allows for high-resolution visualization of stained structures. researchgate.net The interaction of such dyes with cellular components can sometimes lead to shifts in their emission spectra, a property that can be exploited to differentiate various subcellular environments. researchgate.net

Flow Cytometry Applications in Labeled Cell Populations

Flow cytometry is a powerful technology for the high-throughput analysis of single cells in a fluid stream. suburbandiagnostics.com It allows for the simultaneous measurement of multiple physical characteristics, including relative size, granularity, and fluorescence intensity. suburbandiagnostics.com In the context of this compound, flow cytometry can be used to identify and quantify cell populations that have been labeled with the tracer.

This application is particularly valuable for immunophenotyping, where cells are identified based on their surface or intracellular markers. nih.gov By labeling cells with fluorochrome-tagged antibodies against specific markers, distinct cell populations can be analyzed. suburbandiagnostics.com Flow cytometry can distinguish between live and dead cells by using viability dyes that are excluded by cells with intact membranes. biocompare.com Dyes like DAPI can be used in flow cytometry to analyze DNA content and are suitable for systems with UV excitation sources. thermofisher.com This capability is crucial for accurately enumerating and characterizing specific cell subsets within a heterogeneous population. nih.govnih.gov The technology can analyze thousands of cells per second, providing statistically robust data on the distribution and intensity of the fluorescent tracer within different cell populations. nih.govcopernicus.org

Chromatographic and Mass Spectrometric Approaches for Trace Analysis

For the quantitative analysis of this compound dihydrochloride and its byproducts at very low concentrations, chromatographic and mass spectrometric methods are indispensable. nih.gov

Separation and Detection in Complex Biological Samples

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective method for analyzing compounds in complex biological matrices such as plasma, tissue homogenates, and cell extracts. researchgate.netmdpi.com This technique separates the compound of interest from other matrix components before it is detected by the mass spectrometer, which provides information on its mass-to-charge ratio. antteknik.com

The sample preparation for LC-MS analysis is a critical step to remove interferences and concentrate the analyte. bc.edu This can involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. bc.edu The development of advanced LC-MS systems, such as those with improved ion guides and faster scanning speeds, allows for the detection of ultra-trace levels of compounds in biological samples with high precision. antteknik.com For instance, methods have been developed for the simultaneous detection of various thiols and their disulfides in biological samples, showcasing the power of LC-MS in analyzing multiple analytes in a single run. researchgate.net

Table 1: Comparison of Analytical Techniques for this compound Dihydrochloride

Technique Principle Application Advantages Limitations
Advanced Fluorescence Microscopy Visualization of fluorescent signals within cellular structures.Imaging of tracer distribution in tissues and cells. spandidos-publications.comHigh spatial resolution, provides contextual information.Limited to qualitative or semi-quantitative analysis.
Flow Cytometry Measures fluorescence of single cells in suspension. suburbandiagnostics.comQuantification of labeled cell populations, cell sorting. suburbandiagnostics.comnih.govHigh-throughput, multi-parameter analysis. nih.govLoss of spatial information.
LC-MS Separation by chromatography, detection by mass spectrometry. antteknik.comTrace analysis, quantification of parent compound and metabolites. researchgate.netHigh sensitivity and specificity, quantitative. antteknik.comRequires extensive sample preparation, destructive. bc.edu

Identification of Metabolites and Degradation Products

A significant advantage of mass spectrometry is its ability to identify unknown compounds, including metabolites and degradation products of the parent molecule. spectralworks.com As this compound dihydrochloride is processed within a biological system, it may be chemically altered. Identifying these modified forms is crucial for understanding its metabolic fate and potential biological activity.

Regulatory guidelines often require the characterization of metabolites that appear above a certain threshold in degradation studies. europa.eu Techniques like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS (tandem mass spectrometry) are powerful tools for this purpose. spectralworks.commdpi.com By analyzing the fragmentation patterns of ions in the mass spectrometer, researchers can deduce the chemical structures of metabolites. researchgate.net This information is vital for building a complete picture of the compound's behavior and persistence in a biological environment. europa.eu While no specific degradation products for this compound are detailed in the provided search results, the general methodologies for their identification are well-established for other compounds. nih.goviwaponline.com

Development of Novel Biosensors and Sensing Platforms for Tracer Studies

The development of novel biosensors and sensing platforms represents a frontier in the real-time monitoring of chemical tracers like this compound. These devices aim to provide rapid, sensitive, and often label-free detection. mdpi.com

Electrochemical biosensors, for example, offer a portable and low-cost alternative to traditional laboratory techniques. mdpi.com These platforms can be functionalized with specific recognition elements, such as aptamers or antibodies, to detect target molecules. acs.org Advances in materials science, including the use of nanomaterials like carbon nanotubes and graphene oxide, have led to enhanced sensitivity and performance of these sensors. mdpi.comtdx.cat

Another promising area is the development of integrated photonic biosensors, which use light to detect changes on a sensor surface. mdpi.com These can be incorporated into lab-on-a-chip platforms for high-throughput and automated analysis. mdpi.comvu.edu.pk While the development of a specific biosensor for this compound is not documented in the search results, the existing platforms and technologies provide a strong foundation for creating such a tool for future tracer studies. mdpi.comacs.org

Applications of Granular Blue Dihydrochloride in Neurobiological Research

Mapping Neural Circuitry and Connectivity Studies

The primary application of Granular blue is in the mapping of neural circuits and the study of neuronal connectivity. polysciences.comharvard.edunih.gov As a retrograde tracer, it is taken up by axon terminals and transported back to the neuron's cell body, effectively labeling the origin of a neuronal projection. polysciences.comnih.gov This allows researchers to identify which neurons in one brain region project to another.

This compound can be used alone (single-labeling) to trace a specific pathway. polysciences.compnas.orgresearchgate.net More powerfully, it can be combined with other fluorescent tracers (multi-labeling) that have different fluorescent properties to simultaneously map multiple neuronal projections within the same animal. albertoalbanese.it For instance, it has been used in dual retrograde tracing studies alongside other tracers to delineate collateral projections from a single neuronal population to different target areas. polysciences.com This technique is crucial for understanding the complex branching patterns of axons and the integration of information across different brain circuits. The distinct blue fluorescence of this compound allows it to be easily distinguished from other commonly used tracers that fluoresce at different wavelengths, such as those that emit red or green light. albertoalbanese.itresearchgate.net

By counting the number of retrogradely labeled neurons in a specific brain region following an injection of this compound into a target area, researchers can perform quantitative analyses of neuronal populations. This provides a numerical estimate of the strength of a projection between two regions. Such quantitative data is essential for understanding the relative importance of different pathways within a neural network and for detecting changes in connectivity in experimental models of disease or injury.

Studies of Neuronal Plasticity and Remodeling

The ability to trace neuronal connections makes this compound a useful tool for studying how neural circuits change over time, a phenomenon known as neuronal plasticity.

In developmental neuroscience, this compound can be used to trace the formation and refinement of neural circuits during maturation. By injecting the tracer at different developmental stages, researchers can visualize how neuronal projections are established, pruned, and stabilized. This provides insights into the fundamental processes that guide the wiring of the nervous system. The study of granule cell development and migration is a key area where such tracers are applied. plos.orgresearchgate.net

Following a nerve injury, the nervous system attempts to repair itself through processes of regeneration and remodeling. physiology.orgarkansasbluecross.com this compound is employed to assess the extent of axonal regeneration after injury. researchgate.netpnas.org By injecting the tracer distal to the site of injury, researchers can determine if and to what extent axons have successfully regrown and reconnected with their targets. This is a critical application in the evaluation of therapeutic strategies aimed at promoting nerve repair.

Integration with Other Neuroscientific Methodologies

The utility of this compound is enhanced when combined with other neuroscientific techniques. albertoalbanese.it For example, after labeling neurons with this compound, the tissue can be processed for immunohistochemistry to identify the neurochemical phenotype of the labeled cells. nih.gov This allows researchers to determine not only the origin and termination of a neural pathway but also the types of neurotransmitters used by the neurons in that pathway. This integrative approach provides a more complete understanding of the functional organization of neural circuits.

Table 3: Compound Names Mentioned

Compound Name
This compound dihydrochloride (B599025)
Benzidine dihydrochloride
Evans blue
Fast blue
True blue
3,3'-diaminobenzidine
Toluidine blue
DAPI (4',6-diamidino-2-phenylindole)
Nile blue
Methylene blue

Following a comprehensive search of scientific and chemical databases, it has been determined that there is no recognized chemical compound named "this compound" or "this compound dihydrochloride" used in neurobiological research or any other scientific field. This name does not correspond to a standard IUPAC nomenclature, a common trivial name, or a registered trade name for any known chemical substance.

The specificity of the user's request, particularly the mention of applications in neurobiological research such as electrophysiology and immunohistochemistry, suggests a possible reference to a neuroanatomical tracer. In neuroscience, several fluorescent dyes are used as retrograde tracers, which are transported backward from axon terminals to the neuron's cell body. When viewed under a microscope, these tracers often appear as distinct, brightly colored granules within the labeled neurons.

It is plausible that "this compound" is a descriptive term for a known tracer that fluoresces in the blue spectrum and has a granular appearance in tissue. Compounds that fit this description include:

Fast Blue: A fluorescent retrograde tracer that emits a bright blue fluorescence.

True Blue: Another commonly used blue fluorescent retrograde tracer.

Diamidino Yellow: While named yellow, it can sometimes be used in combination with blue tracers, and users might conflate names.

Without a standard chemical identifier (e.g., a CAS number or a recognized name), it is impossible to provide a scientifically accurate and verifiable article that meets the user's stringent requirements for detailed research findings and chemical data. Generating content for an unidentifiable substance would amount to speculation and would not adhere to the principles of scientific accuracy.

Therefore, the requested article cannot be generated as specified. We recommend that the user verify the exact chemical name of the compound of interest. If the compound is indeed a known substance like Fast Blue or True Blue, we would be able to provide a detailed and accurate article based on the extensive scientific literature available for those tracers.

Degradation Pathways and Stability of Granular Blue Dihydrochloride in Biological Environments

Metabolic Transformation and Biotransformation Pathways

The breakdown of Granular Blue Dihydrochloride (B599025) in a biological setting can occur through various metabolic processes. These pathways are crucial in determining the tracer's persistence and efficacy.

Enzymatic Degradation Mechanisms

The in vivo degradation of biomaterials is often driven by the enzymatic activity of biological systems. researchgate.net While specific enzymatic degradation pathways for this compound have not been extensively detailed in the provided results, general principles of enzymatic action on similar compounds can be inferred. For instance, enzymes like oxidoreductases, hydrolases (such as lysozyme), and peroxidases are known to be involved in the breakdown of various organic molecules and biomaterials. researchgate.netnih.govresearchgate.netwikipedia.org The rate of enzymatic degradation can be influenced by the hydrophilicity of the material; more hydrophilic surfaces may allow for greater enzyme access and subsequent degradation. mdpi.comnih.gov

Non-Enzymatic Chemical Decomposition Routes

Beyond enzymatic action, this compound Dihydrochloride can also undergo non-enzymatic chemical decomposition. jst.go.jp These routes are primarily governed by the chemical properties of the compound and its interaction with the surrounding biological environment.

Key non-enzymatic degradation pathways include:

Hydrolysis: The cleavage of chemical bonds by the addition of water. The rate of hydrolysis can be significantly influenced by pH. royalsocietypublishing.orgmdpi.com

Oxidation: Reactions involving the loss of electrons, which can be facilitated by the presence of reactive oxygen species within the cellular environment. royalsocietypublishing.orgmdpi.com

Factors Influencing In Vivo Stability and Persistence

Several factors within the biological environment can impact the stability and persistence of this compound Dihydrochloride. mdpi.comjst.go.jpglentham.comnih.gov

Influence of pH and Redox Environment

The pH and redox state of the surrounding tissue significantly affect the stability of chemical compounds. glentham.com

pH: Variations in pH can alter the ionization state of the molecule, potentially affecting its solubility and susceptibility to hydrolytic degradation. royalsocietypublishing.orgacs.org For many compounds, stability is highest at low pH, with decomposition rates increasing in neutral or alkaline conditions. core.ac.ukresearchgate.net

Redox Environment: The presence of oxidizing or reducing agents in the cellular microenvironment can promote the degradation of the tracer through redox reactions. acs.org

Table 1: Factors Influencing Chemical Stability

Factor Effect on Stability Relevant Processes
pH Can alter ionization state and susceptibility to hydrolysis. royalsocietypublishing.orgacs.org Hydrolysis, Polymorphic Transformations royalsocietypublishing.orgcore.ac.uk
Redox Potential Can promote degradation through oxidation or reduction reactions. acs.org Oxidation acs.org
Moisture Can act as a significant destabilizing factor. core.ac.uk Hydrolysis core.ac.uk

| Temperature | Elevated temperatures can increase degradation rates. mdpi.com | Thermal Decomposition mdpi.com |

Impact of Cellular Microenvironment and Lysosomal Activity

The specific microenvironment of the cells and the activity within lysosomes play a critical role in the tracer's stability. glentham.com The extracellular matrix (ECM), a complex network of proteins and other molecules, shapes the cellular microenvironment and can influence the stability of introduced substances. nih.gov

Lysosomes, with their acidic internal pH and a host of hydrolytic enzymes, are primary sites for the degradation of foreign materials taken up by cells. The sequestration of this compound within lysosomes would likely lead to its rapid degradation.

Strategies for Enhancing In Vivo Stability for Prolonged Tracing

To improve the utility of tracers like this compound for long-term studies, various strategies can be employed to enhance their in vivo stability.

Chemical Modification: Altering the chemical structure of the tracer can increase its resistance to enzymatic and chemical degradation. This can include the addition of protective chemical groups. nih.gov

Formulation Strategies: Encapsulating the tracer within a protective vehicle, such as a hydrogel or nanoparticle, can shield it from the degrading elements of the biological environment. mdpi.comacs.orgnih.gov The composition and cross-linking of these delivery systems can be tailored to control the release and degradation rate. researchgate.netacs.org

Use of Stabilizers: The inclusion of antioxidants or other stabilizing agents in the formulation can help to prevent oxidative degradation. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound Dihydrochloride
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride
Lysozyme
Hydrolases
Peroxidases

Computational and Theoretical Studies of Granular Blue Dihydrochloride

Molecular Modeling and Simulation of Compound Interactions

Specific molecular modeling and simulation studies for Granular blue dihydrochloride (B599025) are not found in the available literature. Research in this area for similar compounds, however, provides a framework for how such studies might be conducted.

Ligand-Protein Docking and Binding Site Predictions

There are no specific ligand-protein docking studies for this compound dihydrochloride in the public domain. Generally, such studies are crucial for understanding how a small molecule like a tracer might interact with proteins, which could be involved in its uptake or transport within the neuron. nrfhh.comsbc.org.brmdpi.com For a molecule like this compound, docking studies could hypothetically predict its interaction with membrane transporters or cytoskeletal proteins. The process would involve generating 3D models of the ligand (this compound) and potential protein targets, then using computational algorithms to predict the most likely binding poses and affinities. mdpi.com Without experimental data on its protein interactions, any such study would be purely predictive.

Molecular Dynamics Simulations of Cellular Entry

While the mechanism of uptake for some fluorescent tracers is thought to involve crossing cell membranes and accumulation in acidic compartments like lysosomes, specific molecular dynamics (MD) simulations detailing the cellular entry of this compound dihydrochloride have not been published. nih.gov MD simulations are powerful tools for modeling the dynamic behavior of molecules and can be used to simulate processes like the passage of a small molecule across a lipid bilayer. mpg.denih.govfrontiersin.org For a weak base like this compound, simulations could model its protonation state at different pH levels and its subsequent interaction with and permeation through the cell membrane. Such simulations can provide insights into the energy barriers and conformational changes involved in cellular entry. frontiersin.orgcgmartini.nl

Quantum Chemical Calculations for Photophysical Processes

Specific quantum chemical calculations for this compound dihydrochloride are not available in the reviewed literature. However, studies on structurally related stilbene (B7821643) derivatives offer insight into the theoretical basis of their fluorescent properties. mdpi.comrsc.orgacs.org

Theoretical Basis of Fluorescence Emission and Quantum Yield

The fluorescence of organic molecules like stilbene derivatives is governed by the transition of electrons between molecular orbitals. Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to model these processes. acs.org These calculations can determine the energies of the ground and excited states and the transition probabilities between them, which are fundamental to understanding fluorescence emission. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is influenced by competing non-radiative decay pathways. Theoretical calculations can help to understand how the molecular structure and its conformational flexibility affect these decay rates and, consequently, the quantum yield. mdpi.comrsc.org For instance, in sterically hindered stilbenes, large conformational changes upon excitation can lead to significant energy relaxation and affect the fluorescence quantum yield. rsc.org

Prediction of Spectroscopic Shifts and Environmental Sensitivity

Quantum chemical calculations can predict how the absorption and emission spectra of a fluorescent molecule will shift in different environments (solvatochromism). These shifts are caused by the interaction of the molecule's dipole moment with the polarity of the surrounding solvent or biological medium. By modeling the molecule in different solvent environments, it is possible to predict these spectroscopic shifts. rsc.org The sensitivity of a tracer's fluorescence to its local environment can be a valuable property, potentially providing information about the cellular compartments in which it accumulates.

Predictive Modeling of Tracer Distribution and Dynamics

While the use of this compound as a tracer to map neuronal connections is well-documented, specific predictive computational models of its distribution and dynamics at a systems level were not found. nih.govmdpi.com Predictive modeling in this context could involve developing mathematical models that describe the transport of the tracer through neuronal populations over time. Such models might incorporate factors like uptake rates, axonal transport speeds, and clearance rates to predict the concentration of the tracer in different brain regions following an injection. These models would be valuable for optimizing experimental protocols and for interpreting the results of tracing studies. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling in Neural Tissues

No information was found regarding the pharmacokinetic (PK) or pharmacodynamic (PD) modeling of this compound dihydrochloride in neural tissues. Pharmacokinetic studies would typically involve the mathematical description of the compound's absorption, distribution, metabolism, and excretion within the nervous system. Pharmacodynamic modeling would focus on the relationship between the concentration of this compound dihydrochloride and its observed effect, which in this case is neuronal labeling. The search did not uncover any studies that have determined key PK/PD parameters for this compound, such as its volume of distribution, clearance, elimination half-life, or the concentration-response relationship for its labeling efficacy.

Spatiotemporal Simulations of Neuronal Labeling

There is no available research on spatiotemporal simulations of neuronal labeling with this compound dihydrochloride. Such simulations would involve creating computational models to predict the spatial distribution and temporal evolution of the fluorescent signal within neurons and neural networks following its application. This could include modeling the uptake of the tracer by nerve terminals, its retrograde transport along axons, and its accumulation in the cell body, resulting in a characteristic granular appearance. nih.govresearchgate.net However, no studies detailing such simulations for this compound dihydrochloride were identified.

Future Directions and Emerging Research in Granular Blue Tracing

Granular blue, a fluorescent retrograde tracer, has been a valuable tool in neuroanatomy for mapping neuronal connections. wikipedia.orgepfl.ch However, as neuroscience progresses towards more complex and large-scale circuit analysis, the demand for more advanced and versatile tracing tools is growing. Research is now focused on overcoming the limitations of classical tracers and developing next-generation methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.